N'-[(E)-(5-bromo-1H-indol-3-yl)methylidene]-4-propoxybenzohydrazide
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Overview
Description
N’-[(E)-(5-bromo-1H-indol-3-yl)methylidene]-4-propoxybenzohydrazide is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(5-bromo-1H-indol-3-yl)methylidene]-4-propoxybenzohydrazide typically involves the condensation of 5-bromo-1H-indole-3-carbaldehyde with 4-propoxybenzohydrazide. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(5-bromo-1H-indol-3-yl)methylidene]-4-propoxybenzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the indole ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
N’-[(E)-(5-bromo-1H-indol-3-yl)methylidene]-4-propoxybenzohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-[(E)-(5-bromo-1H-indol-3-yl)methylidene]-4-propoxybenzohydrazide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to the inhibition of certain biological processes, such as cell proliferation or inflammation .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
Uniqueness
N’-[(E)-(5-bromo-1H-indol-3-yl)methylidene]-4-propoxybenzohydrazide is unique due to the presence of the 5-bromo-1H-indole moiety, which imparts distinct biological activities.
Properties
Molecular Formula |
C19H18BrN3O2 |
---|---|
Molecular Weight |
400.3 g/mol |
IUPAC Name |
N-[(E)-(5-bromo-1H-indol-3-yl)methylideneamino]-4-propoxybenzamide |
InChI |
InChI=1S/C19H18BrN3O2/c1-2-9-25-16-6-3-13(4-7-16)19(24)23-22-12-14-11-21-18-8-5-15(20)10-17(14)18/h3-8,10-12,21H,2,9H2,1H3,(H,23,24)/b22-12+ |
InChI Key |
UIPRUYSVLPAJQZ-WSDLNYQXSA-N |
Isomeric SMILES |
CCCOC1=CC=C(C=C1)C(=O)N/N=C/C2=CNC3=C2C=C(C=C3)Br |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)NN=CC2=CNC3=C2C=C(C=C3)Br |
Origin of Product |
United States |
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